(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety, a dimethylamino group, and an acrylamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Acrylamide Group: The acrylamide group can be introduced via acryloyl chloride reacting with an amine precursor.
Attachment of the Dimethylamino But-2-yn-1-yl Group: This step involves the coupling of a dimethylamino but-2-yne derivative with the intermediate formed in the previous steps, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the acrylamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The acrylamide group could form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylamino)but-2-yn-1-yl)acrylamide: Similar structure but with a methylamino group instead of a dimethylamino group.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(ethylamino)but-2-yn-1-yl)acrylamide: Contains an ethylamino group.
Uniqueness
The presence of the dimethylamino group in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide may confer unique electronic properties, affecting its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)but-2-ynyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)10-4-3-9-17-16(19)8-6-13-5-7-14-15(11-13)21-12-20-14/h5-8,11H,9-10,12H2,1-2H3,(H,17,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDYJJQALUMUNM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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